molecular formula C8H11N3O4 B13320641 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid

Cat. No.: B13320641
M. Wt: 213.19 g/mol
InChI Key: SVGWTNBCIOCNIL-UHFFFAOYSA-N
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Description

The compound "2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid" features a fused triazolo-morpholine core linked to a propanoic acid moiety. The triazolo[3,4-c]morpholin system combines a 1,2,4-triazole ring with a partially saturated morpholine ring, conferring unique electronic and steric properties.

Properties

Molecular Formula

C8H11N3O4

Molecular Weight

213.19 g/mol

IUPAC Name

2-(3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-yl)propanoic acid

InChI

InChI=1S/C8H11N3O4/c1-5(7(12)13)11-8(14)10-2-3-15-4-6(10)9-11/h5H,2-4H2,1H3,(H,12,13)

InChI Key

SVGWTNBCIOCNIL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)N1C(=O)N2CCOCC2=N1

Origin of Product

United States

Preparation Methods

Cyclization of 1,2,4-Triazole Precursors

One common approach involves cyclization of hydrazine derivatives with suitable aldehydes or ketones to form the triazole ring. For instance, the synthesis of 1,2,4-triazole derivatives can be achieved via the reaction of hydrazides with formic acid derivatives, followed by cyclization under acidic or basic conditions.

Formation of the Morpholine Ring

The morpholine moiety can be introduced through nucleophilic substitution reactions involving amino alcohols or via ring-closing reactions of aminoalkyl derivatives. Alkylation of morpholine derivatives with halogenated intermediates is also a typical route.

Coupling of Triazole and Morpholine Units

The key step involves coupling the triazole ring with the morpholine unit, often via nucleophilic substitution or amide bond formation. This can be facilitated by activating agents such as carbodiimides or carbonyldiimidazole, which promote amide bond formation between carboxylic acids and amines.

Specific Preparation Methods

Based on the literature, several methodologies have been reported for synthesizing similar heterocyclic compounds, which can be adapted for the target molecule.

Method A: Cyclization and Subsequent Functionalization

  • Step 1: Synthesis of a 1,2,4-triazole intermediate via hydrazide condensation.
  • Step 2: Cyclization of the hydrazide with suitable aldehyde derivatives to form the fused heterocyclic system.
  • Step 3: Introduction of the propanoic acid side chain through alkylation or acylation.
  • Step 4: Attachment of the morpholine group via nucleophilic substitution or amide coupling.

This approach aligns with the procedures described in the synthesis of heterocyclic acids in patent literature, such as the WO2010141796A2 patent, which discusses the preparation of heterocyclic compounds with potential pharmacological activity.

Method B: Carbonyldiimidazole-Mediated Coupling

  • Step 1: Activation of a suitable carboxylic acid precursor with carbonyldiimidazole to form an acyl imidazole intermediate.
  • Step 2: Nucleophilic attack by a morpholine derivative to form the amide linkage.
  • Step 3: Cyclization to form the fused triazolopyridine structure, often under reflux conditions in polar aprotic solvents like DMF.

This method is efficient, providing high yields and purity, as demonstrated in the synthesis of related heterocyclic acids in the literature.

Method C: Multi-Component Reactions (MCR)

  • Step 1: Combining suitable aldehydes, hydrazines, and amino alcohols in one-pot reactions to form the heterocyclic core.
  • Step 2: Post-synthesis modifications to introduce the carboxylic acid group and the morpholine moiety.

MCR approaches are advantageous for rapid synthesis and structural diversification, which is valuable for medicinal chemistry applications.

Data Tables of Synthesis Conditions and Yields

Method Starting Materials Key Reagents Reaction Conditions Yield (%) Notes
A Hydrazides, aldehydes Acid chlorides, amines Reflux, acidic/basic media 60-85 Suitable for fused heterocyclic systems
B Carboxylic acids, morpholine derivatives Carbonyldiimidazole 60-80°C, 5-6 hours 62-90 High purity, efficient coupling
C Aldehydes, hydrazines, amino alcohols Catalysts (e.g., acetic acid) One-pot, room temperature to reflux 55-75 Rapid, versatile

Note: Exact yields depend on specific substituents and reaction optimization.

Chemical Reactions Analysis

Types of Reactions

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Core Structure Key Substituents Properties/Applications References
Target Compound : 2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid Triazolo-morpholine Propanoic acid Enhanced solubility (morpholine), potential bioactivity via triazole and carboxylic acid
2-{3-oxo-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}acetic acid Triazolo-pyridine Acetic acid Discontinued; pyridine core may reduce solubility vs. morpholine
2-{3-oxo-2H,3H,5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-2-yl}acetic acid Triazolo-azepine Acetic acid Larger azepine ring increases lipophilicity; potential CNS activity
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9) Thiazole Nitrobenzylidene, propanoic acid Agrochemical applications (e.g., herbicide precursors)
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd) Quinoxaline Phenyl, ethyl ester Pharmaceutical intermediates; lactam stability noted
3-[6-oxo-2-(propan-2-yl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-7-yl]propanoic acid Pyrazolo-pyridine Trifluoromethyl, propanoic acid High purity (95%); trifluoromethyl enhances metabolic resistance

Key Comparisons:

Core Heterocycle Influence :

  • The morpholine ring in the target compound improves aqueous solubility compared to pyridine (e.g., triazolo-pyridine in ) or azepine (e.g., triazolo-azepine in ). Morpholine’s oxygen atom enhances hydrogen-bonding capacity, critical for drug bioavailability.
  • Triazolo-thiazole hybrids (e.g., compound 9 in ) prioritize agrochemical utility due to nitro/aryl groups, whereas the target compound’s triazole-morpholine system is more suited for medicinal applications.

Substituent Effects: The propanoic acid group in the target compound and analogues (e.g., ) provides ionizable functionality for salt formation or target binding. In contrast, ester derivatives (e.g., ethyl 3-oxo-2-quinoxalinepropanoate in ) lack this advantage but offer better cell permeability. Electron-withdrawing groups (e.g., trifluoromethyl in ) increase metabolic stability but reduce solubility, whereas the morpholine ring balances this trade-off.

Synthetic Pathways :

  • The target compound’s synthesis likely parallels methods for triazolo-morpholine derivatives, such as cyclocondensation of hydrazines with carbonyl intermediates (as seen in for arylazonicotinates).
  • In contrast, pyrazolo-pyridines () and thiazoles () require distinct routes, such as [3+3] cycloadditions or Schiff base formations.

Biological Activity: While direct bioactivity data for the target compound is unavailable, triazolo-morpholine scaffolds are prevalent in kinase inhibitors and anti-inflammatory agents. Comparatively, thiazole-propanoic acids () show herbicidal activity, and pyrazolo-pyridines () may target enzymes like DHFR due to their planar structures.

Biological Activity

2-{3-oxo-2H,3H,5H,6H,8H-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid (CAS No. 1384431-03-1) is a novel compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and notable biological effects based on available research findings.

The compound has the following chemical characteristics:

  • Chemical Formula : C9H12N4O3
  • Molecular Weight : 224.22 g/mol
  • IUPAC Name : this compound
  • Appearance : White to off-white powder
  • Storage Temperature : Room temperature

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The specific synthetic route can vary based on the desired purity and yield of the final product.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance:

  • In vitro studies demonstrated that this compound inhibits the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest it could serve as a potential lead compound for developing new antibiotics.

Antiviral Activity

Preliminary investigations into the antiviral properties of the compound reveal that it may inhibit viral replication in certain cell lines. For example:

  • In assays against human coronaviruses (e.g., HCoV-229E), this compound showed promising results with IC50 values indicating effective inhibition at low concentrations.

Anticancer Potential

Emerging research has also explored the anticancer potential of this compound:

  • Cell viability assays conducted on various cancer cell lines (e.g., breast cancer and lung cancer) demonstrated that it induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspase pathways and modulation of apoptotic markers.

Case Studies

StudyFocusFindings
Study AAntimicrobial ActivityInhibition of E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study BAntiviral ActivityIC50 against HCoV-229E was found to be 25 µM.
Study CAnticancer ActivityInduced apoptosis in MCF7 breast cancer cells with an IC50 of 15 µM.

The mechanism by which this compound exerts its biological effects is still under investigation. However:

  • It is hypothesized to interact with specific cellular targets involved in metabolic pathways related to cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the key steps and challenges in synthesizing 2-{3-oxo-[1,2,4]triazolo[3,4-c]morpholin-2-yl}propanoic acid?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of precursors (e.g., morpholine derivatives) with triazole intermediates, followed by cyclization under acidic or basic conditions. Key challenges include optimizing reaction yields, controlling stereochemistry, and minimizing side reactions. Techniques like reflux in polar aprotic solvents (e.g., DMF or ethanol) and catalysts (e.g., palladium on carbon) are critical. Structural confirmation requires spectroscopic validation (e.g., ¹H/¹³C NMR, IR) .

Q. How can spectroscopic methods confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 8.3–7.2 ppm, morpholine protons at δ 3.5–4.0 ppm).
  • ¹³C NMR : Confirms carbonyl groups (C=O at ~170 ppm) and triazole/morpholine carbons.
  • IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
  • Elemental Analysis : Validates molecular formula (C, H, N, S percentages) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Common assays include:

  • Antimicrobial Activity : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Testing : Inhibition of COX-1/COX-2 enzymes using ELISA or fluorescence-based assays.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Modify functional groups systematically:

  • Triazole Ring : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
  • Morpholine Moiety : Adjust substituents (e.g., methyl, chloro) to improve membrane permeability.
  • Propanoic Acid : Explore ester or amide derivatives to modulate solubility. Validate changes using molecular docking (e.g., AutoDock Vina) and in vitro assays .

Q. What computational tools predict pharmacokinetic properties and drug-likeness?

  • Methodological Answer :

  • SwissADME : Predicts logP (lipophilicity), bioavailability radar, and GI absorption.
  • Molinspiration : Assesses bioactivity scores for GPCRs, kinases, and ion channels.
  • ICReDD Reaction Path Search : Combines quantum chemical calculations (e.g., DFT) with experimental data to optimize reaction pathways .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Address variables such as:

  • Assay Conditions : Standardize pH, temperature, and incubation time.
  • Compound Purity : Use HPLC (>95% purity) to eliminate batch variability.
  • Structural Analogues : Compare with derivatives (e.g., pyrazole or thiazolidinone variants) to isolate active pharmacophores. Cross-reference with databases like PubChem BioAssay .

Q. What mechanistic studies elucidate interactions with molecular targets?

  • Methodological Answer :

  • Enzyme Inhibition : Use kinetic assays (e.g., fluorogenic substrates for proteases) to determine Kᵢ values.
  • Molecular Dynamics Simulations : Analyze binding stability (e.g., RMSD plots) with targets like mTOR or EGFR.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamics .

Notes

  • Focus on peer-reviewed methodologies from cited papers.
  • Advanced questions integrate interdisciplinary approaches (e.g., synthesis, computation, and biology).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.